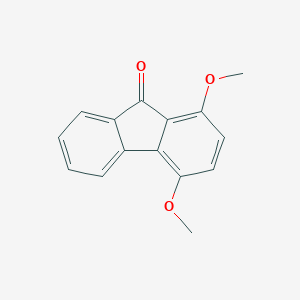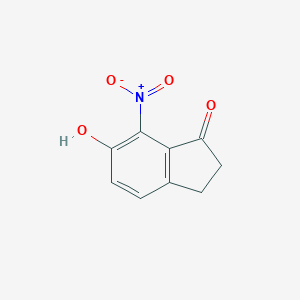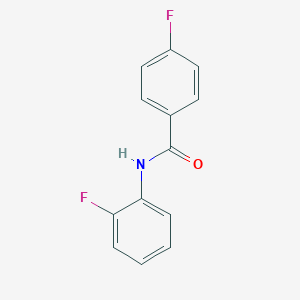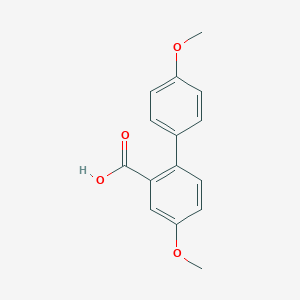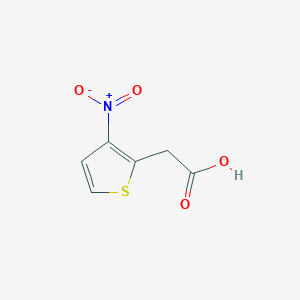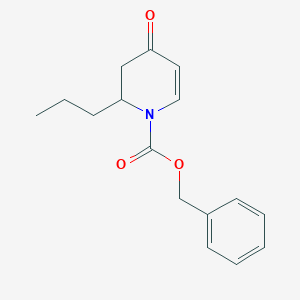
10-Methyl-1,3,4,10-tetrahydroacridin-9(2h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Methyl-1,3,4,10-tetrahydroacridin-9(2h)-one, also known as Tacrine, is a synthetic compound that belongs to the class of acetylcholinesterase inhibitors. It was first synthesized in 1950 and was later approved by the FDA as a medication for the treatment of Alzheimer's disease in 1993. Tacrine is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the brain. By inhibiting this enzyme, Tacrine increases the levels of acetylcholine in the brain, which improves cognitive function in Alzheimer's patients.
Mecanismo De Acción
10-Methyl-1,3,4,10-tetrahydroacridin-9(2h)-one works by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the brain. By inhibiting this enzyme, 10-Methyl-1,3,4,10-tetrahydroacridin-9(2h)-one increases the levels of acetylcholine in the brain, which improves cognitive function in Alzheimer's patients.
Biochemical and Physiological Effects
10-Methyl-1,3,4,10-tetrahydroacridin-9(2h)-one has been shown to improve cognitive function in Alzheimer's patients by increasing the levels of acetylcholine in the brain. It has also been shown to have neuroprotective effects and can help to prevent the degeneration of neurons in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
10-Methyl-1,3,4,10-tetrahydroacridin-9(2h)-one is a potent inhibitor of acetylcholinesterase and has been extensively studied for its potential therapeutic applications in the treatment of Alzheimer's disease. However, it has several limitations, including its short half-life, which requires frequent dosing, and its potential for hepatotoxicity.
Direcciones Futuras
There are several future directions for research on 10-Methyl-1,3,4,10-tetrahydroacridin-9(2h)-one. One area of research is the development of new and improved acetylcholinesterase inhibitors that have fewer side effects and longer half-lives. Another area of research is the development of new therapies for the treatment of Alzheimer's disease that target other mechanisms of the disease, such as amyloid beta accumulation and neuroinflammation. Additionally, 10-Methyl-1,3,4,10-tetrahydroacridin-9(2h)-one has been shown to have potential therapeutic applications in the treatment of other neurological disorders such as Parkinson's disease and Huntington's disease, and further research is needed to explore these potential applications.
Métodos De Síntesis
The synthesis of 10-Methyl-1,3,4,10-tetrahydroacridin-9(2h)-one involves several steps, starting with the reaction of 2-methyl-1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indole with ethyl formate to form the corresponding ethyl ester. This ester is then hydrolyzed to form the corresponding carboxylic acid, which is then converted to the amide by reacting it with ammonia. The amide is then cyclized using phosphorus oxychloride to form 10-Methyl-1,3,4,10-tetrahydroacridin-9(2h)-one.
Aplicaciones Científicas De Investigación
10-Methyl-1,3,4,10-tetrahydroacridin-9(2h)-one has been extensively studied for its potential therapeutic applications in the treatment of Alzheimer's disease. It has been shown to improve cognitive function in Alzheimer's patients by increasing the levels of acetylcholine in the brain. 10-Methyl-1,3,4,10-tetrahydroacridin-9(2h)-one has also been studied for its potential use in the treatment of other neurological disorders such as Parkinson's disease and Huntington's disease.
Propiedades
Número CAS |
5464-89-1 |
|---|---|
Fórmula molecular |
C14H15NO |
Peso molecular |
213.27 g/mol |
Nombre IUPAC |
10-methyl-1,2,3,4-tetrahydroacridin-9-one |
InChI |
InChI=1S/C14H15NO/c1-15-12-8-4-2-6-10(12)14(16)11-7-3-5-9-13(11)15/h2,4,6,8H,3,5,7,9H2,1H3 |
Clave InChI |
FGVSSSCNMCYKJG-UHFFFAOYSA-N |
SMILES |
CN1C2=C(CCCC2)C(=O)C3=CC=CC=C31 |
SMILES canónico |
CN1C2=C(CCCC2)C(=O)C3=CC=CC=C31 |
Otros números CAS |
5464-89-1 |
Solubilidad |
32 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole, 6-phenyl-3-(4-pyridinyl)-](/img/structure/B184687.png)

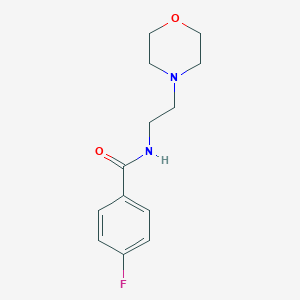
![2,6-Bis[(dimethylamino)methyl]-4-methoxyphenol](/img/structure/B184690.png)
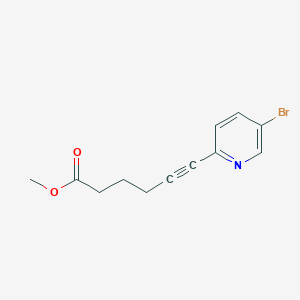
![6H-[1]Benzopyrano[4,3-b]quinolin-6-one, 10-methyl-](/img/structure/B184692.png)
